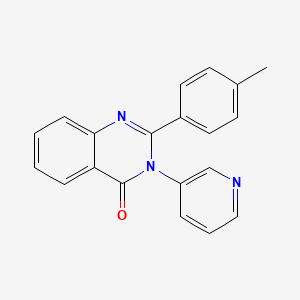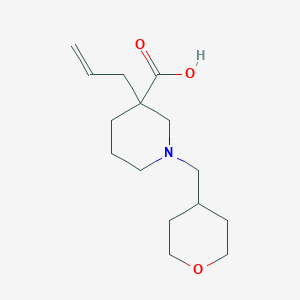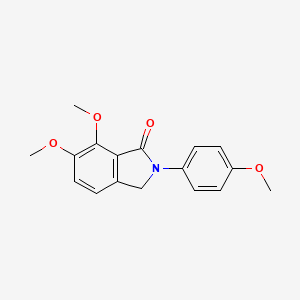
1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound may help to prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole can modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. This compound has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress markers. These effects suggest that 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole may have potential therapeutic applications in the treatment of neurodegenerative diseases and cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole in lab experiments is its high purity and stability. This compound has also been reported to have low toxicity and minimal side effects. However, its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole. One area of interest is the development of new derivatives with improved pharmacokinetic properties and specificity for different subtypes of the NMDA receptor. Another potential direction is the investigation of the compound's effects on other neurological processes, such as synaptic plasticity and neurogenesis. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its neuroprotective effects, mechanism of action, and biochemical and physiological effects make it a promising candidate for the treatment of neurodegenerative diseases and cognitive disorders. However, further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole involves the reaction of cyclohexanone with ethyl isoxazole-5-carboxylate to form the intermediate product, which is then reacted with 2-methoxyethylamine and sodium azide to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been reported to enhance cognitive function and memory retention in animal models.
Eigenschaften
IUPAC Name |
5-[2-cyclohexyl-5-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-12-11-14(22-19-12)16-17-15(9-10-21-2)18-20(16)13-7-5-4-6-8-13/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRAYKQOLRPFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2=NC(=NN2C3CCCCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

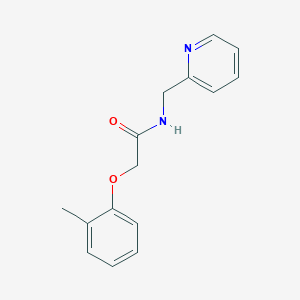
![3-(2,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5652445.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)
![N,N-dimethyl-2-({[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652453.png)
![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)
![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)
![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)
![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)
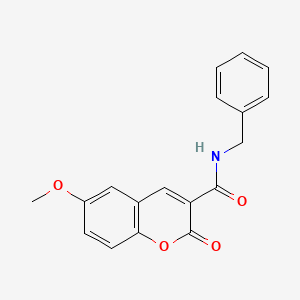
![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)
![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}imidazolidin-2-one](/img/structure/B5652511.png)
